(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Overview
Description
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: is a chemical compound known for its utility in organic synthesis, particularly in the field of catalysis. This compound is characterized by its unique structure, which includes an iodine atom bonded to a phenyl ring with methyl substituents at specific positions.
Synthetic Routes and Reaction Conditions:
Iodonium Salt Formation: The compound is typically synthesized by reacting 2-methylphenyl and 2,4,6-trimethylphenyl with iodine in the presence of a suitable oxidizing agent.
Triflate Formation: The resulting iodonium salt is then treated with triflic acid (trifluoromethanesulfonic acid) to form the triflate derivative.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a controlled environment to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: undergoes various types of reactions, including:
Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Substitution Reactions: It is used in electrophilic aromatic substitution reactions, where it can introduce iodine or other substituents onto aromatic rings.
Coupling Reactions: The compound is also involved in cross-coupling reactions, which are important in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or toluene.
Temperature: The reactions are often conducted at temperatures ranging from room temperature to 100°C, depending on the specific reaction conditions.
Major Products Formed:
Aldehydes and Ketones: From oxidation reactions.
Iodinated Aromatics: From substitution reactions.
Biaryls: From coupling reactions.
Scientific Research Applications
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic synthesis reactions, such as the formation of carbon-carbon and carbon-heteroatom bonds.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Mechanism of Action
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: is compared with other similar compounds, such as (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate and (2-Methylphenyl)(3,5-dimethylphenyl)iodonium triflate . The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
(2-Methylphenyl)(3,5-dimethylphenyl)iodonium triflate
Properties
IUPAC Name |
(2-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMYCPNBAGXLDL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746455 | |
Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210823-54-4 | |
Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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